N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS2/c18-14-5-2-1-4-13(14)17(20)19-10-9-12-7-8-16(22-12)15-6-3-11-21-15/h1-8,11H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBZIKPOENHLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling of Thiophene Derivatives
Ullmann coupling remains a classical approach for constructing biaryl systems. In a modified protocol, 2-iodothiophene undergoes homocoupling using a palladium catalyst (e.g., Pd(OAc)₂) with potassium acetate as a weak base in dimethylformamide (DMF) at 90–100°C. This method avoids stoichiometric copper and high temperatures, achieving yields of 78–85%.
Reaction Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
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Base: KOAc (2 equiv)
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Solvent: DMF
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Temperature: 90°C, 12–16 hours
Suzuki-Miyaura Cross-Coupling
Alternative routes employ Suzuki coupling for regioselective bithiophene assembly. For example, 2-bromothiophene reacts with thiopheneboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/water (3:1). This method offers superior control over substituent positioning, critical for subsequent functionalization.
Bromination of Bithiophene
Selective bromination at the 5-position of 2,2'-bithiophene is achieved using N-bromosuccinimide (NBS) under mild conditions.
Radical Bromination with NBS
In a chloroform/acetic acid mixture (3:1), NBS (1.05 equiv) brominates 2,2'-bithiophene at room temperature without UV initiation. The reaction completes within 2 hours, yielding 5-bromo-2,2'-bithiophene (92% purity after column chromatography).
Optimization Notes :
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Solvent polarity influences regioselectivity; chloroform minimizes di-bromination.
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Glacial acetic acid enhances NBS reactivity by stabilizing intermediates.
Introduction of Ethylamine Side Chain
The ethylamine linker is introduced via nucleophilic substitution or reductive amination .
Alkylation of 5-Bromo-2,2'-bithiophene
5-Bromo-2,2'-bithiophene reacts with ethylenediamine in the presence of K₂CO₃ in acetonitrile at 60°C. The bromide is displaced, forming 5-(2-aminoethyl)-2,2'-bithiophene.
Key Parameters :
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Amine excess (3 equiv) ensures complete substitution.
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Reaction time: 8–12 hours.
Reductive Amination
Alternative approaches employ reductive amination of 5-formyl-2,2'-bithiophene with ethylamine using NaBH₃CN in methanol. This method avoids halogenated intermediates but requires prior aldehyde functionalization.
Amidation with 2-Chlorobenzoyl Chloride
The final step involves coupling 5-(2-aminoethyl)-2,2'-bithiophene with 2-chlorobenzoyl chloride.
Schotten-Baumann Reaction
In a biphasic system (dichloromethane/water), 2-chlorobenzoyl chloride (1.2 equiv) reacts with the amine intermediate in the presence of NaOH (2 equiv) at 0–5°C. The amide precipitates, yielding 80–85% after recrystallization.
Characterization Data :
Catalytic Amidation
For higher purity, catalytic methods using HOBt/EDC in DMF facilitate coupling at room temperature. This approach minimizes hydrolysis side reactions.
Comparative Analysis of Methods
Mechanistic Considerations
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Ullmann Coupling : Pd⁰/Pd²⁺ cycle facilitates oxidative addition and reductive elimination.
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Bromination : Polar solvents stabilize NBS-derived bromonium intermediates, ensuring electrophilic aromatic substitution.
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Amidation : Base deprotonates the amine, enhancing nucleophilicity toward acyl chlorides.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide has several scientific research applications:
Organic Electronics: The bithiophene moiety makes it suitable for use in organic field-effect transistors and organic light-emitting diodes.
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design.
Material Science: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The bithiophene moiety can participate in π-π stacking interactions, while the benzamide group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional attributes of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide with related compounds:
Key Differences and Implications
Substituent Effects on Bioactivity :
- The 2-chlorobenzamide group in the target compound contrasts with fluorinated amidine groups in MA-1740 . The latter’s ionic amidine moiety enhances adsorption on metal surfaces, making it effective for corrosion inhibition, whereas the neutral benzamide group in the target compound may favor interactions with biological targets (e.g., enzymes or receptors).
- Compared to 5-(4-hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (a natural anti-inflammatory agent) , the target compound lacks polar hydroxyl/methoxy groups but includes a chlorinated aromatic system, which could alter solubility and membrane permeability.
Electronic and Steric Properties: The bithiophene-ethyl linker in the target compound is structurally similar to N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide .
Chlorinated Benzamide Derivatives :
- Compounds like 2-chloro-N-(2,6-dichlorophenyl)benzamide (from ) exhibit trans-conformational stability in the amide group due to steric effects from chlorine substituents . This suggests that the 2-chloro substituent in the target compound may similarly stabilize its conformation, affecting molecular packing in solid states or binding to hydrophobic pockets.
Research Findings and Data
Anti-Inflammatory Potential of Bithiophene Derivatives
Natural bithiophenes (e.g., 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene) inhibit nitrite production in LPS-stimulated RAW 264.7 cells (IC₅₀: 8–12 µM) . While the target compound’s activity remains untested, its bithiophene core could similarly modulate inflammatory pathways, though the 2-chlorobenzamide group may introduce steric hindrance or alter electronic interactions.
Corrosion Inhibition Performance
MA-1740 achieves 92% corrosion inhibition efficiency for carbon steel in 1 M HCl at 10⁻³ M concentration . The target compound’s neutral benzamide group likely reduces ionic interactions with metal surfaces, making it less effective for this application.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide is an organic compound notable for its potential applications in organic electronics and medicinal chemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a bithiophene moiety linked to a chlorobenzamide group , which contributes to its unique electronic properties. The synthesis typically involves the following steps:
- Formation of 2,2'-bithiophene : Achieved via palladium-catalyzed cross-coupling reactions.
- Attachment of the Ethyl Linker : The bithiophene is reacted with an ethylating agent.
- Formation of the Benzamide : Reaction with 2-chlorobenzoyl chloride under basic conditions.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Benzamide derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies demonstrate that benzamide analogs can modulate enzyme activity and affect cell cycle progression, suggesting a role in cancer therapy .
- Antifungal Properties : Some benzamide derivatives possess antifungal activity, indicating their potential as therapeutic agents against fungal infections .
The mechanism of action for this compound is hypothesized to involve:
- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
- Charge Transport in Organic Electronics : In electronic applications, the conjugated system enhances charge transport properties, crucial for device performance.
Case Studies
- Anticancer Studies : A study evaluating the cytotoxic effects of benzamide derivatives found that specific structural modifications led to enhanced activity against various cancer cell lines. The presence of the bithiophene moiety was linked to improved bioactivity due to its electron-rich nature .
- Material Science Applications : Research has shown that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), indicating their versatility beyond medicinal chemistry .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | Structure | Anticancer, Antifungal | Modulates enzyme activity; effective in OLEDs |
| 2,2'-Bithiophene | Simple bithiophene | Limited biological activity | Basic electronic properties |
| Thienothiophene | Thiophene derivative | Unique electronic characteristics | Used in advanced materials |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a bithiophene derivative (e.g., 5-piperidino-2,2'-bithiophene) with a 2-chlorobenzamide precursor. Key steps include:
- Thiophene functionalization : Use Lawesson’s reagent for thionation of γ-ketoamide intermediates to form bithiophene derivatives .
- Amide bond formation : Employ coupling reagents (e.g., EDCI/HOBt) under inert conditions (N₂ atmosphere) to minimize hydrolysis .
- Condition optimization : Solvent choice (e.g., THF for lithiation, DMF for Vilsmeier-Haack reactions), temperature control (0–80°C), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve regioselectivity in bithiophene substitution patterns (e.g., distinguishing 4-formyl vs. 5´-formyl derivatives via proton splitting patterns) .
- IR spectroscopy : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and thiophene ring vibrations (~700 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns, particularly for chlorine-containing fragments .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitution reactions on the bithiophene moiety?
- Methodological Answer :
- Mechanistic analysis : For Vilsmeier-Haack formylation, the electrophile (ClCH=NMe2⁺) targets the most electron-rich position (adjacent to the N,N-dialkylamino group), while lithiation selectively deprotonates the 5´-H due to sulfur’s inductive effects .
- Competitive experiments : Compare reaction outcomes under varying conditions (e.g., electrophile strength, solvent polarity) to map electronic vs. steric influences.
- Computational validation : Use DFT calculations (e.g., Fukui indices) to predict reactive sites and reconcile experimental data .
Q. What strategies are recommended for elucidating the electronic effects of the 2-chlorobenzamide substituent on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., Suzuki-Miyaura coupling) to quantify electronic effects .
- Electrochemical studies : Cyclic voltammetry can assess how the chloro group modulates redox potentials of the bithiophene system .
- Single-crystal XRD : Resolve steric hindrance caused by the ethyl linker and chloro group, which may impede Pd catalyst access .
Q. How can purification techniques be optimized to isolate the target compound from complex reaction mixtures?
- Methodological Answer :
- Flash chromatography : Use gradient elution (hexane/EtOAc) with silica gel to separate polar byproducts (e.g., unreacted benzamide precursors) .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to exploit differences in solubility between the product and thiophene oligomers .
- HPLC-MS : For trace impurities, employ reverse-phase C18 columns with acetonitrile/water gradients .
Q. What computational modeling approaches are suitable for predicting the compound’s intermolecular interactions in material science applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Model charge transport properties by calculating HOMO/LUMO energies and reorganization energies .
- Molecular Dynamics (MD) : Simulate stacking behavior in organic semiconductors, focusing on π-π interactions between bithiophene units .
- Docking studies : Predict binding affinities for pharmacological targets (e.g., kinase enzymes) using AutoDock Vina with flexible ligand sampling .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (DMSO vehicle, reference inhibitors) to minimize variability .
- SAR profiling : Compare analogs (e.g., substituting chloro with fluoro or methoxy groups) to isolate structural determinants of activity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of conflicting IC₅₀ values reported in independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
